
5,6,7-Tribromo-1,4-benzodioxin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7-Tribromo-1,4-benzodioxin-3-one is a brominated derivative of 1,4-benzodioxin, a heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Tribromo-1,4-benzodioxin-3-one typically involves the bromination of 1,4-benzodioxin-3-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5, 6, and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the 1,4-benzodioxin ring followed by selective bromination. The reaction conditions are optimized to achieve high yield and purity, often involving controlled temperature, solvent selection, and purification steps.
化学反応の分析
Types of Reactions
5,6,7-Tribromo-1,4-benzodioxin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxin derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
5,6,7-Tribromo-1,4-benzodioxin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical studies to understand its interaction with biological molecules and pathways.
作用機序
The mechanism of action of 5,6,7-Tribromo-1,4-benzodioxin-3-one involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modulate the activity of enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
- 2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride
- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
Uniqueness
5,6,7-Tribromo-1,4-benzodioxin-3-one is unique due to the presence of three bromine atoms at specific positions on the benzodioxin ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
5,6,7-tribromo-1,4-benzodioxin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br3O3/c9-3-1-4-8(7(11)6(3)10)14-5(12)2-13-4/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFLTBVYIGGWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=C(C(=C(C=C2O1)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,3-benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7484327.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B7484353.png)
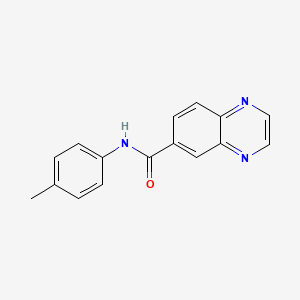
![[4-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7484366.png)
![4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7484369.png)
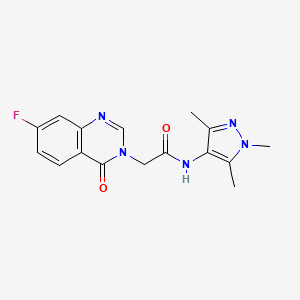
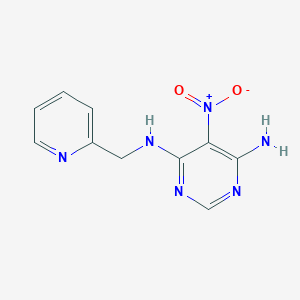
![Ethyl 2-amino-1-[2-[(4-bromobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7484387.png)

![1-[1-Adamantyl(dimorpholin-4-yl)-lambda5-phosphanylidene]-3-(4-chlorophenyl)urea](/img/structure/B7484402.png)
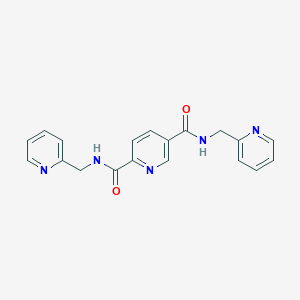

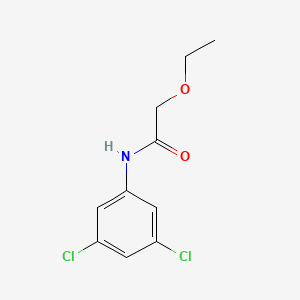
![2-(4-Chlorophenyl)-5-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7484424.png)
